molecular formula C8H11N3O4 B2419653 methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1005577-00-3

methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B2419653
CAS No.: 1005577-00-3
M. Wt: 213.193
InChI Key: ZOTXPZYWJZCYOJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a nitro group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with a methyl ester group attached to the propanoate moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 2-(5-methyl-3-amino-1H-pyrazol-1-yl)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activities of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-nitro-1H-pyrazol-1-yl)propanoate: Lacks the methyl group at the 5-position.

    Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate: Lacks the nitro group at the 3-position.

    Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to the combination of its nitro and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a bioreductive agent, while the methyl group can affect its steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(5-methyl-3-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5-4-7(11(13)14)9-10(5)6(2)8(12)15-3/h4,6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTXPZYWJZCYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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